molecular formula C12H9ClFNO2S B5713368 3-chloro-N-(4-fluorophenyl)benzenesulfonamide

3-chloro-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B5713368
M. Wt: 285.72 g/mol
InChI Key: VRYIGBFYYKOLKG-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9ClFNO2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group at the third position and a fluoro group at the fourth position on the phenyl ring, which is attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids or sulfonyl chlorides.

    Reduction: Formation of benzenesulfonamides with reduced functional groups.

Scientific Research Applications

3-chloro-N-(4-fluorophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide moiety.

    Industrial Applications: It serves as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)benzenesulfonamide: Similar structure but with different substitution patterns.

    3-chloro-N-(3-chloro-4-fluorophenyl)-4-fluorobenzenesulfonamide: Contains additional chloro and fluoro groups.

Uniqueness

3-chloro-N-(4-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications in medicinal and industrial chemistry.

Properties

IUPAC Name

3-chloro-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-9-2-1-3-12(8-9)18(16,17)15-11-6-4-10(14)5-7-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYIGBFYYKOLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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